molecular formula C31H29N3O3S B11089410 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11089410
M. Wt: 523.6 g/mol
InChI Key: GCALHTWVJNSOJR-UHFFFAOYSA-N
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Description

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

The synthesis of 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This step typically involves a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the ethoxyphenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions, where the aromatic rings are acylated using the corresponding acyl chlorides in the presence of a Lewis acid catalyst.

    Formation of the sulfanyl group:

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C31H29N3O3S

Molecular Weight

523.6 g/mol

IUPAC Name

5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H29N3O3S/c1-4-37-27-13-9-8-12-24(27)29-25(18-32)31(38-19-26(35)22-16-14-20(2)15-17-22)33-21(3)28(29)30(36)34-23-10-6-5-7-11-23/h5-17,29,33H,4,19H2,1-3H3,(H,34,36)

InChI Key

GCALHTWVJNSOJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)C4=CC=C(C=C4)C)C#N

Origin of Product

United States

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